Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate
Overview
Description
Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate is an organic compound with the molecular formula C20H21NO4 and a molecular weight of 339.38504 g/mol . This compound is known for its unique structural features, which include a benzoate ester linked to a substituted phenyl group through an amide bond. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 4-(3,4-dimethylphenyl)-4-oxobutanoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A related compound with similar structural features but lacking the substituted phenyl group.
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid: Shares the substituted phenyl group but differs in the ester and amide functionalities.
Uniqueness
Methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate is unique due to its combination of ester, amide, and substituted phenyl functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
methyl 4-[[4-(3,4-dimethylphenyl)-4-oxobutanoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13-4-5-16(12-14(13)2)18(22)10-11-19(23)21-17-8-6-15(7-9-17)20(24)25-3/h4-9,12H,10-11H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVYSAJSSALRHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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